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Compound of Interest

Compound Name: FURA PE-3 POTASSIUM SALT

CAS No.: 172890-83-4

Cat. No.: B573406 Get Quote

) Target Audience: Drug Discovery Researchers, Electrophysiologists, and Cell Biologists

Abstract & Introduction
Calcium imaging is a cornerstone of signal transduction research. While Fura-2 AM has been

the gold standard for ratiometric calcium imaging for decades, it suffers from a critical flaw in

certain cell lines (e.g., macrophages, CHO cells, fibroblasts): dye leakage.

Many cell types express organic anion transporters that actively extrude the anionic Fura-2

molecule from the cytosol, or sequester it into organelles. This leads to a high background

signal, loss of dynamic range, and erroneous baseline calculations.

Fura PE-3 (also known as Fura-2 LeakRes) was developed to solve this specific problem. By

introducing a zwitterionic charge to the molecule, Fura PE-3 resists transporter-mediated

extrusion without requiring the use of Probenecid (an anion transporter inhibitor that can have

off-target effects on GPCRs and ion channels).

This guide details the protocol for using Fura PE-3 to calculate absolute intracellular calcium

concentrations, emphasizing the critical differences in loading and calibration compared to

standard Fura-2.

Mechanism of Action
The Zwitterionic Advantage

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b573406?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard Fura-2 is a polycarboxylate anion.[1] Once de-esterified inside the cell, it becomes a

target for anion transporters. Fura PE-3 is structurally modified with a piperazine derivative,

creating a zwitterionic (neutral net charge) molecule at physiological pH. This prevents

recognition by transporters, retaining the dye in the cytosol for hours rather than minutes.

Ratiometric Physics
Like Fura-2, Fura PE-3 is a dual-excitation, single-emission indicator:

Ca-Free State: Excitation peak at ~380 nm.

Ca-Bound State: Excitation peak shifts to ~340 nm.

Emission: Measured at ~510 nm for both excitations.[2][3]

By calculating the ratio (

), we eliminate artifacts caused by uneven dye loading, photobleaching, or cell thickness—a
massive advantage over single-wavelength dyes like Fluo-4.

Indicator Comparison
Feature Fura-2 AM Fura PE-3 AM Fluo-4 AM

Type Ratiometric Ratiometric Single Wavelength

Excitation 340 / 380 nm 340 / 380 nm 488 nm

(approx.) ~145-224 nM ~250 nM ~345 nM

Leakage Resistance Low High Moderate

Requires Probenecid? Yes (often) No Yes (often)

Quantification
Absolute (

)

Absolute (

)

Relative (

)
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The following diagram outlines the logical flow of a Fura PE-3 experiment, from loading to

ratiometric calculation.

4. Data Acquisition Loop

1. Dye Loading
(Fura PE-3 AM)

2. De-esterification
(37°C, 20 min)

3. Wash Step
(Remove Extracellular Dye)

Ex: 340nm
(Ca-Bound)

Ex: 380nm
(Ca-Free)

Em: 510nm 5. Ratio Calculation
(R = F340/F380)

6. Grynkiewicz Eq.
([Ca] = Kd * ...)

Click to download full resolution via product page

Caption: Workflow for ratiometric calcium imaging using Fura PE-3. Note the dual excitation

paths converging on a single emission.

Materials & Preparation
Reagents[4]

Fura PE-3 AM: (e.g., TEFLabs, Tocris). Reconstitute 50

in 50

anhydrous DMSO to make a 1 mM stock. Store at -20°C, desiccated, protected from light.

Pluronic F-127: 20% (w/v) in DMSO. Facilitates dye dispersion.

Imaging Buffer (Krebs-HEPES):

140 mM NaCl, 5 mM KCl, 1 mM

, 2 mM

, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4.
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Calibration Reagents:

Ionomycin:

final concentration (Ca ionophore).[4]

EGTA: 10 mM (Calcium chelator).

High Ca Buffer: 10 mM

.

Expert Insight on Probenecid
Do NOT use Probenecid. The primary scientific justification for using Fura PE-3 is to avoid the

pharmacological artifacts of Probenecid. If you find yourself needing Probenecid to retain Fura

PE-3, your cells are likely damaged or the membrane integrity is compromised.

Protocol 1: Dye Loading[4]
This protocol is optimized for adherent cells (e.g., CHO, HEK293, HeLa) on glass coverslips.

Preparation: Mix 2

of Fura PE-3 AM stock (1 mM) with 2

of Pluronic F-127. Vortex for 10 seconds.

Dilution: Add the dye/pluronic mix to 1 mL of serum-free Imaging Buffer. Final concentration:

2

.

Note: Serum contains esterases that will degrade the AM dye before it enters the cell.

Always load in serum-free buffer.

Incubation: Incubate cells with the loading solution for 45 minutes at Room Temperature

(RT).
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Why RT? Loading at 37°C can promote sequestration of the dye into organelles (like

lysosomes) via endocytosis. RT loading minimizes this compartmentalization.

De-esterification: Aspirate loading solution and wash twice with warm (37°C) Imaging Buffer.

Incubate in fresh buffer for 20 minutes at 37°C.

Critical Step: This allows the intracellular esterases to fully cleave the AM groups, trapping

the dye and rendering it calcium-sensitive.

Baseline Check: Transfer to the microscope stage. Check fluorescence at 380nm excitation.

If the image is "punctate" (speckled), the dye is sequestered. If it is diffuse throughout the

cytoplasm, loading is successful.

Protocol 2: In-Situ Calibration
To convert the Ratio (

) into nanomolar concentration (

), you must determine the system-specific constants (

,

, and

). Do not rely on literature values for Rmin/Rmax, as they depend on your specific optical path
(filters, objective, lamp age).
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Start Calibration
(End of Experiment)

Step 1: Obtain R_min
Add 10µM Ionomycin + 10mM EGTA

(Ca-free buffer)

Step 2: Obtain R_max
Wash -> Add 10µM Ionomycin + 10mM CaCl2

(Saturating Ca buffer)

Wait for steady state

Calculate Beta (β)
β = (F380_min / F380_max)

Click to download full resolution via product page

Caption: In-situ calibration allows determination of the dynamic range of the indicator within the

specific cellular environment.

Record Experimental Data: Perform your standard agonist stimulation.

Determine

(Zero Ca):

Perfusion: Switch to

-free buffer containing 10 mM EGTA and 10

Ionomycin.

Wait until the ratio drops and stabilizes (usually 2-5 mins). Record the ratio as

.

Note: Also record the raw fluorescence intensity at 380nm (
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) and 340nm (

).

Determine

(Saturating Ca):

Perfusion: Switch to buffer containing 10 mM

and 10

Ionomycin.

Wait until the ratio rises and plateaus. Record as

.

Record the raw fluorescence intensity at 380nm (

).

Data Analysis: The Grynkiewicz Equation
Calculate the intracellular calcium concentration using the Grynkiewicz equation [2].[5]

Definition of Terms:
: The experimental ratio (

) at any given time point.

: The ratio at zero calcium.

: The ratio at saturating calcium.

: The dissociation constant of Fura PE-3.[6]

Value: Approximately 250 nM at 37°C [1].

Note:
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is temperature dependent.[2] If imaging at RT (22°C), the

is higher (~290 nM).

(Beta): The viscosity/brightness correction factor.

Calculation:

Explanation: This represents the ratio of fluorescence intensity of the free dye to the bound

dye at the 380nm excitation wavelength.

Calculation Example
Parameter Measured Value

(Basal) 0.8

0.4

12.0

(Zero Ca) 1000 AU

(Sat Ca) 200 AU

(

)

5.0

250 nM
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Issue Possible Cause Solution

High Background / Low

Dynamic Range
Dye Leakage

Confirm you are using Fura

PE-3, not Fura-2. Lower

loading temp to RT.

Punctate Fluorescence Dye Sequestration

Dye is trapped in lysosomes.

Reduce loading time; ensure

wash steps are thorough.

Incomplete Ionomycin Failure

Ionomycin can adhere to

tubing. Use fresh aliquots.

Ensure extracellular Ca is

>5mM for calibration.

Drifting Baseline Photobleaching

Reduce excitation light

intensity or frequency (e.g.,

sample every 2s instead of

0.5s).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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